3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
Description
The compound 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one (CAS 107196-93-0) is a substituted oxazolidinone with the molecular formula C₁₇H₂₆N₂O₃ (molecular weight: 306.41 g/mol) . Its structure features a 5,5-dimethyl-4-phenyl oxazolidin-2-one core, a hydroxyl group at position 4, and a 6-aminohexyl substituent at position 3 (Figure 1). The aminohexyl chain introduces a long aliphatic amine tail, which may enhance solubility in aqueous environments and enable interactions with biological targets through hydrogen bonding or electrostatic forces.
Properties
CAS No. |
107196-93-0 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(6-aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H26N2O3/c1-16(2)17(21,14-10-6-5-7-11-14)19(15(20)22-16)13-9-4-3-8-12-18/h5-7,10-11,21H,3-4,8-9,12-13,18H2,1-2H3 |
InChI Key |
XPSLQONBXSEWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCCCCCN)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Aminohexyl Side Chain: The aminohexyl side chain can be introduced through a nucleophilic substitution reaction, where a halogenated hexane derivative reacts with an amine group on the oxazolidinone ring.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent converts a precursor alcohol to the desired hydroxyl group.
Industrial Production Methods
Industrial production of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminohexyl side chain can participate in nucleophilic substitution reactions, where the amino group reacts with electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides, esters, or other substituted derivatives.
Scientific Research Applications
3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-Aminohexyl)-4-hydroxy-5,5-dimethyl-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and the nature of the target. For example, the aminohexyl side chain may interact with amino acid residues in the active site of an enzyme, while the phenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Related Oxazolidinones
Structural and Functional Group Variations
A comparative analysis is provided below:
Table 1: Structural and Functional Group Comparison
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